2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and a phenylacetamide moiety. Its distinct structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring with amino and cyano substituents can be synthesized through a multi-step process involving nitration, reduction, and cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridine derivative.
Acylation: The final step involves the acylation of the sulfanyl-pyridine intermediate with phenylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Potential medicinal applications include its use as a precursor for drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with molecular targets through its functional groups. The amino and cyano groups can form hydrogen bonds and electrostatic interactions, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
- 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(methyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide is unique due to the presence of the phenylacetamide moiety. This structural feature can enhance its binding affinity to certain biological targets and improve its stability in various chemical environments.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis, biological studies, and material science. Further research into its properties and applications could lead to new discoveries and innovations in multiple fields.
Properties
Molecular Formula |
C15H11N5OS |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C15H11N5OS/c16-7-10-6-11(8-17)15(20-14(10)18)22-9-13(21)19-12-4-2-1-3-5-12/h1-6H,9H2,(H2,18,20)(H,19,21) |
InChI Key |
DGQKUYNJNIVVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
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